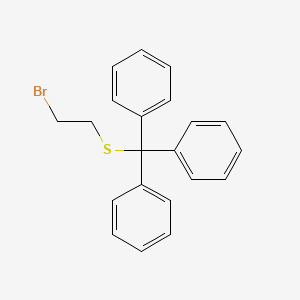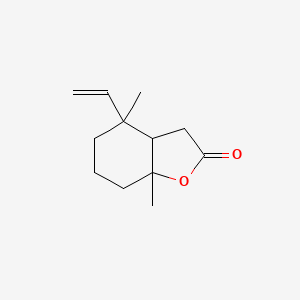
Triphenylmethyl(2-bromoethyl) sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylmethyl(2-bromoethyl) sulfide is a compound of interest in the field of organic chemistry due to its potential applications in synthesis and materials science. The compound is part of a broader class of chemicals that are explored for their unique reactivity and properties.
Synthesis Analysis
The synthesis of related sulfides often involves palladium-catalyzed condensations or reactions with indium(I) iodide and subsequent condensation processes. These methods offer routes to vinylic selenides and sulfides, demonstrating the chemical versatility and reactivity of bromoethyl and triphenylmethyl moieties under various conditions (Ranu, Chattopadhyay, & Banerjee, 2006).
Molecular Structure Analysis
Studies focusing on closely related compounds, such as bromoethyl sulfonium salts, provide insights into the molecular structure, showcasing the three-dimensional arrangement and electron density topology. Such analyses help understand the reactivity and interaction of triphenylmethyl(2-bromoethyl) sulfide with other molecules (Ahmed et al., 2013).
Chemical Reactions and Properties
Triphenylmethyl(2-bromoethyl) sulfide participates in various chemical reactions, reflecting its broad utility in organic synthesis. For example, the cleavage and subsequent reactions of diphenyl disulfides under specific conditions illustrate the compound's ability to form complex products and engage in nucleophilic substitutions (Banerjee, Adak, & Ranu, 2012).
Physical Properties Analysis
While specific studies on Triphenylmethyl(2-bromoethyl) sulfide's physical properties are not directly cited, research on analogous compounds highlights the importance of analyzing melting points, solubility, and other physical characteristics that influence a compound's behavior in reactions and applications.
Chemical Properties Analysis
The chemical properties of Triphenylmethyl(2-bromoethyl) sulfide, such as reactivity with nucleophiles, electrophiles, and participation in coupling reactions, can be inferred from related research. For instance, the reactivity of aryl diphenylmethyl sulfides under oxidative conditions offers insights into the mechanisms and outcomes of reactions involving similar sulfide compounds (Barbieri et al., 2016).
Applications De Recherche Scientifique
Preparation and Properties of Organoindium Compounds
A study by Peppe et al. (2001) explored the reaction of bromomethyl-dibromo-indium(III) with triphenylphosphine sulfide, leading to the production of organoindium compounds. This research demonstrated the structural diversity attainable through the manipulation of halogenomethyl compounds of indium, offering insights into the crystal structure and properties of these compounds, which are relevant for the development of new materials and catalysts (Peppe et al., 2001).
Surface Chemistry and Sulfur Deposition
Houmam et al. (2012) investigated the use of triphenylmethane sulfenyl chloride for the efficient deposition of sulfur on gold surfaces. This study highlights the compound's role in forming dense sulfur layers, potentially applicable in surface modification and sensor development (Houmam et al., 2012).
Charge Density Analysis of Sulfonium Salts
Research by Ahmed et al. (2013) on the charge density of bromoethyl sulfonium salts revealed insights into the electrostatic potential and chemical reactivity of these molecules. Such analyses are crucial for understanding the behavior of sulfonium salts in various chemical reactions, including their role as intermediates in organic synthesis (Ahmed et al., 2013).
Novel Applications of Bifunctional Trityl Groups
Shchepinov and Korshun (2003) discussed novel applications of trityl groups, focusing on their role in bioconjugation, cross-linking, and fluorescence. The versatility of triphenylmethyl derivatives in facilitating these applications underscores their importance in both synthetic chemistry and material science (Shchepinov & Korshun, 2003).
Structural and Solvent Effects on C-S Bond Cleavage
A study by Del Giacco et al. (2012) examined the effects of structure and solvent on the C-S bond cleavage in aryl triphenylmethyl sulfide radical cations. Understanding these effects is essential for predicting the behavior of similar compounds in various chemical environments, with implications for synthetic strategies and reaction optimization (Del Giacco et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
[2-bromoethylsulfanyl(diphenyl)methyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIKGYXXFFGAEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylmethyl(2-bromoethyl) sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1145196.png)


![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)